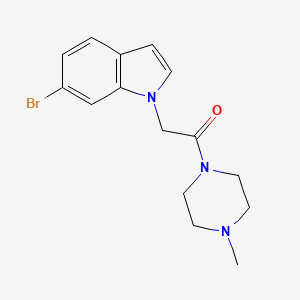

2-(6-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone

Description

2-(6-Bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone is a synthetic organic compound featuring a brominated indole core linked via an ethanone bridge to a 4-methylpiperazine moiety. This hybrid structure combines two pharmacologically significant groups: the indole ring, known for its role in neurotransmitter mimicry (e.g., serotonin), and the piperazine group, which enhances solubility and receptor-binding affinity in medicinal compounds .

Properties

IUPAC Name |

2-(6-bromoindol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN3O/c1-17-6-8-18(9-7-17)15(20)11-19-5-4-12-2-3-13(16)10-14(12)19/h2-5,10H,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUYUQAWGYKXRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone typically involves the following steps:

Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Formation of Ethanone Derivative: The brominated indole is then reacted with an appropriate ethanone derivative under basic conditions to form the desired product.

Introduction of Piperazine Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine site.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile.

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the ethanone moiety.

Substitution: Substituted derivatives at the bromine site.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s uniqueness lies in its specific substituent arrangement. Below is a comparative analysis with structurally related molecules:

| Compound Name | Molecular Formula | Key Structural Differences | Biological Relevance |

|---|---|---|---|

| Target Compound | C₁₃H₁₅BrN₄O | 6-Bromoindole + 4-methylpiperazine ethanone | Potential CNS modulation (hypothesized) |

| 1-(4-Bromo-1H-indol-3-yl)ethanone | C₁₀H₈BrNO | Bromine at indole-3; lacks piperazine | Lower solubility; limited receptor interactions |

| 1-(1H-Indol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone | C₁₅H₁₈N₄O | Indole-3 substitution; no bromine | Broader enzyme interaction profiles |

| 2-(6-Bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone | C₁₃H₁₄BrN₂O | Pyrrolidine instead of piperazine | Reduced basicity; altered pharmacokinetics |

| 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone | C₂₁H₂₁ClN₄O₂ | Chlorophenyl-piperazine; methoxyindole | Anticancer/antimicrobial activity |

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 333.2 | 2.8 | 0.15 (DMSO) |

| 1-(4-Bromo-1H-indol-3-yl)ethanone | 238.1 | 3.2 | 0.08 (DMSO) |

| 1-(1H-Indol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone | 257.3 | 1.9 | 0.45 (Water) |

Biological Activity

2-(6-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone is a synthetic compound notable for its complex molecular structure, which includes an indole ring with a bromine substitution and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.

Molecular Characteristics

- Molecular Formula : C15H18BrN3O

- Molecular Weight : 336.23 g/mol

- CAS Number : 1219562-96-5

Antimicrobial Properties

Research indicates that compounds with indole and piperazine structures often exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of indole can possess potent activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated selective activity against Gram-positive bacteria, with MIC values ranging from 15.625 to 125 μM, indicating its bactericidal potential against strains like Staphylococcus aureus and Enterococcus faecalis .

Anti-inflammatory Activity

The compound's structural similarities to known nonsteroidal anti-inflammatory drugs (NSAIDs) suggest it may also inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway. Computational docking studies have shown promising interactions with COX-2, indicating potential as an analgesic and anti-inflammatory agent .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The results highlighted:

| Bacterial Strain | MIC (μM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 | Bactericidal |

| Enterococcus faecalis | 62.5 | Bactericidal |

| Escherichia coli | 10 | Bacteriostatic |

The compound exhibited bactericidal activity against Staphylococcus aureus at lower concentrations compared to traditional antibiotics .

In Vivo Studies on Anti-inflammatory Effects

In vivo studies have been conducted to assess the anti-inflammatory effects of related indole derivatives. One study reported that specific derivatives showed significant reductions in inflammation markers, comparable to established NSAIDs like indomethacin .

The biological activity of this compound is believed to involve:

- Binding Affinity : The compound interacts with key biological targets such as COX enzymes and bacterial receptors.

- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis pathways in bacteria, leading to reduced growth and biofilm formation .

- Molecular Docking Studies : These studies suggest that the presence of the bromine atom enhances binding interactions with target proteins compared to analogs lacking this feature .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(6-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone?

The synthesis typically involves bromination of indole derivatives followed by coupling with 4-methylpiperazine. A common approach includes:

- Step 1 : Bromination of indole at the 6-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to ensure regioselectivity .

- Step 2 : Alkylation or acylation of the brominated indole with 4-methylpiperazine. For example, ethanone functionalization may use ethanoyl chloride in the presence of a base (e.g., pyridine) to activate the indole nitrogen .

- Monitoring : Reaction progress is tracked via TLC, and purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., bromine at C6, methylpiperazine at C1) and assess purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHBrNO) and isotopic patterns for bromine .

- X-ray Crystallography : For resolving 3D conformation, bond angles, and dihedral relationships in crystalline form .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during characterization?

Discrepancies (e.g., unexpected NMR peaks or MS fragmentation patterns) require:

- Cross-Validation : Use complementary techniques like IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm) .

- Isotopic Analysis : Check for bromine’s natural isotopic signature (1:1 ratio for Br/Br) in MS to rule out impurities .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .

Q. What experimental strategies optimize yield in multi-step syntheses of this compound?

- Reaction Optimization :

- Temperature Control : Low temperatures (0–5°C) during bromination minimize side reactions .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance coupling efficiency between indole and piperazine .

- Purification : Gradient elution in HPLC or flash chromatography improves separation of polar byproducts (e.g., unreacted piperazine) .

- Yield Tracking : Compare isolated yields with theoretical values calculated from stoichiometric ratios .

Q. How can the compound’s thermal stability inform storage and handling protocols?

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. For example, if DSC shows exothermic activity above 150°C, storage at ≤–20°C is advised .

- Degradation Studies : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) identifies degradation products via LC-MS .

Biological and Mechanistic Research

Q. What methodologies assess the compound’s binding affinity to biological targets (e.g., receptors)?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) to purified receptors .

- Cellular Assays : Use fluorescence-based calcium flux or cAMP assays in HEK293 cells expressing target GPCRs to quantify functional activity .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to guide mutagenesis studies .

Q. How do structural modifications (e.g., bromine substitution) impact pharmacological activity?

- SAR Studies : Synthesize analogs (e.g., 6-chloro or 6-fluoro indole derivatives) and compare IC values in enzyme inhibition assays .

- Electrophilic Reactivity : Bromine’s electron-withdrawing effects may enhance binding to nucleophilic residues (e.g., cysteine thiols) in target proteins .

- Metabolic Stability : Assess half-life in liver microsomes; bulky bromine may reduce CYP450-mediated oxidation .

Data Analysis and Reproducibility

Q. What statistical approaches resolve contradictions in biological assay data?

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC values with 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points in triplicate experiments .

- Meta-Analysis : Compare results across multiple assays (e.g., SPR vs. cell-based assays) to identify systematic biases .

Q. How can researchers validate the compound’s selectivity across related targets?

- Panel Screening : Test against a broad target panel (e.g., 100+ kinases or GPCRs) using radioligand displacement or TR-FRET assays .

- Counter-Screens : Include off-targets (e.g., hERG channel) to evaluate toxicity risks .

- Crystallography : Co-crystal structures with targets confirm binding-site interactions and explain selectivity .

Advanced Analytical Challenges

Q. What strategies characterize the compound’s polymorphic forms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.